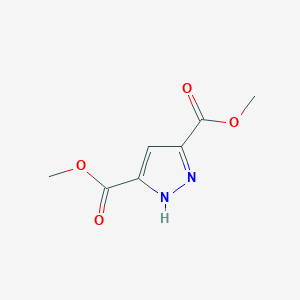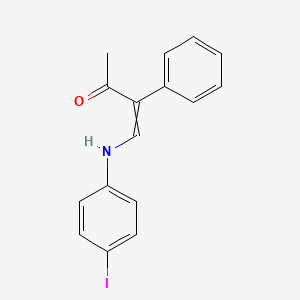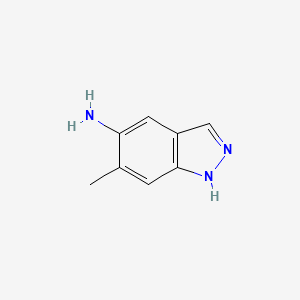
dimethyl 1H-pyrazole-3,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a chemical compound with the CAS Number: 4077-76-3 . It has a molecular weight of 184.15 and its IUPAC name is dimethyl 4H-pyrazole-3,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for dimethyl 1H-pyrazole-3,5-dicarboxylate is 1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 343.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Dimethyl 1H-Pyrazole-3,5-Dicarboxylate Applications
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Antiproliferative Agents for Cancer Research: Researchers have synthesized derivatives of dimethyl 1H-pyrazole-3,5-dicarboxylate to explore their antiproliferative effects on lung adenocarcinoma cell lines . These derivatives have shown promising results in increasing the cell death rate, indicating potential as cancer therapeutics.
Development of Metal–Organic Frameworks (MOFs): The compound has been used to create lanthanide (III) metal–organic frameworks with potential applications in gas capture and storage, ion-exchange, drug delivery, chemical sensing, and catalysis . The structural and thermal properties of these MOFs have been extensively studied, revealing their high thermal stability and crystallinity.
Synthesis of Pyrazolopyrazine Derivatives: Dimethyl 1H-pyrazole-3,5-dicarboxylate serves as a starting material for the synthesis of pyrazolopyrazine derivatives . These derivatives are important for their biological activities, such as cannabinoid receptor antagonism and anti-inflammatory properties.
Pharmaceutical Applications: The compound is utilized in the preparation of substituted dihydropyrazolopyrazinecarboxamide derivatives, which act as EP3 receptor antagonists. These are useful for treating diseases and have been a focus of pharmaceutical research .
Oxidation Reactions in Organic Synthesis: In combination with chromium (VI) oxide, dimethyl 1H-pyrazole-3,5-dicarboxylate is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds . This application is crucial in the field of synthetic organic chemistry.
Preparation of Pyrazolato Ligated Complexes: This compound is commonly used for the preparation of pyrazolato ligated complexes . These complexes have significant implications in the study of coordination chemistry and the development of new materials.
Inhibitors of Mycobacterium ATP Synthase: Novel inhibitors of mycobacterium ATP synthase have been developed using derivatives of dimethyl 1H-pyrazole-3,5-dicarboxylate. These inhibitors are crucial for the treatment of tuberculosis and other bacterial infections .
HIV-1 Integrase and Dipeptidyl Peptidase-IV Inhibition: Derivatives of dimethyl 1H-pyrazole-3,5-dicarboxylate have shown inhibitory effects on HIV-1 integrase and dipeptidyl peptidase-IV, which are important targets in the treatment of HIV and diabetes, respectively .
Wirkmechanismus
- However, it’s worth noting that dimethyl 1H-pyrazole-3,5-dicarboxylate has been used in the preparation of substituted dihydropyrazolopyrazinecarboxamide derivatives as EP3 receptor antagonists . These derivatives are potentially useful for treating diseases .
Target of Action
Scientists should explore its targets, pathways, and environmental influences to unlock its clinical applications . 🌟
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQVJNEQSWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363300 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
CAS RN |
4077-76-3 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is dimethyl 1H-pyrazole-3,5-dicarboxylate considered a valuable building block in chemical synthesis?
A1: Dimethyl 1H-pyrazole-3,5-dicarboxylate serves as a crucial precursor for creating diverse bi- or multidentate ligands. [] These ligands play a vital role in coordinating metal ions, leading to the formation of metal complexes with potentially interesting properties and applications in various fields like catalysis and materials science.
Q2: What unique structural features make dimethyl 1H-pyrazole-3,5-dicarboxylate suitable for designing multidentate ligands?
A2: Dimethyl 1H-pyrazole-3,5-dicarboxylate possesses a pyrazole ring core with two ester groups (-COOCH3) at the 3 and 5 positions. [, ] These ester groups offer versatile handles for further chemical modifications. Researchers can readily transform these esters into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the incorporation of various donor atoms into the ligand structure. This flexibility enables the design of multidentate ligands capable of binding metal ions with specific geometries and strengths.
Q3: Can you provide an example of how dimethyl 1H-pyrazole-3,5-dicarboxylate is used to synthesize a more complex molecule with potential applications?
A3: One example highlights the use of dimethyl 1H-pyrazole-3,5-dicarboxylate in synthesizing a molecule with a thioether/amine system. [] This synthesis involves reducing the ester groups to alcohols and then converting them to the corresponding thioethers and amines. The resulting molecule, with its diverse donor atoms, showcases the potential of dimethyl 1H-pyrazole-3,5-dicarboxylate as a starting point for creating intricate ligands with potential applications in coordination chemistry and catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)


![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)